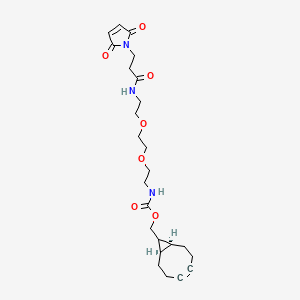
BCN-exo-PEG2-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-exo-PEG2-maleimide is a compound that features two polyethylene glycol (PEG) units and a maleimide group. It is commonly used as an antibody-drug conjugate (ADC) linker, which facilitates the attachment of drugs to antibodies. The compound incorporates a lyophilic bidentate macrocyclic ligand known as BCN (bicyclo[6.1.0]nonyne), which is utilized in the synthesis of macrocyclic complexes. In click chemistry, BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BCN-exo-PEG2-maleimide is synthesized through a series of chemical reactions involving the incorporation of PEG units and the BCN ligand. The maleimide group is introduced to the compound to enable its use in bioconjugation reactions. The synthesis typically involves the following steps:
Maleimide Functionalization: The addition of the maleimide group to the PEGylated BCN ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk PEGylation: Large-scale PEGylation of the BCN ligand.
Purification: Purification of the PEGylated BCN ligand to remove impurities.
Maleimide Addition: Introduction of the maleimide group under controlled conditions.
Final Purification: Final purification to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions
BCN-exo-PEG2-maleimide undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Hydrolysis: The maleimide group can undergo hydrolysis in aqueous media.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions.
Aqueous Media: Conditions for hydrolysis of the maleimide group.
Major Products Formed
Triazoles: Formed from click chemistry reactions with azide-containing molecules.
Hydrolyzed Maleimide Derivatives: Formed from the hydrolysis of the maleimide group
Wissenschaftliche Forschungsanwendungen
BCN-exo-PEG2-maleimide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed in bioconjugation reactions to attach biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of macrocyclic complexes for various industrial applications .
Wirkmechanismus
BCN-exo-PEG2-maleimide exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BCN-PEG2-Biotin: Contains a biotin group instead of a maleimide group.
BCN-PEG3-Maleimide: Features a longer PEG chain.
Mal-PEG2-bis-PEG3-BCN: Contains two BCN moieties for click chemistry and a maleimide group for sulfhydryl ligation .
Uniqueness
BCN-exo-PEG2-maleimide is unique due to its combination of two PEG units, the BCN ligand, and the maleimide group. This combination allows for versatile applications in click chemistry, bioconjugation, and the development of antibody-drug conjugates. Its ability to form stable triazoles without the need for catalysts and its reactivity with thiol groups make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C24H33N3O7 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20? |
InChI-Schlüssel |
WOCRQFMPRIJWEQ-YOFSQIOKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















